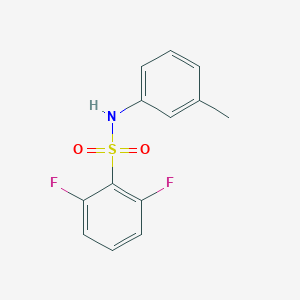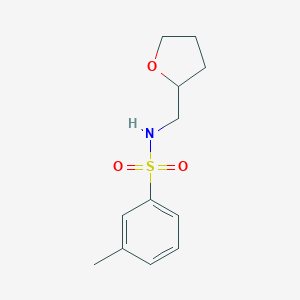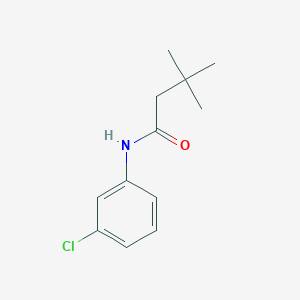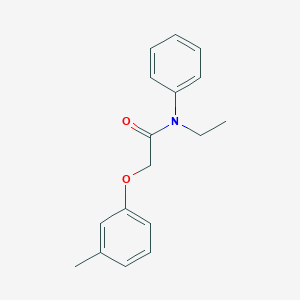![molecular formula C17H25NO2 B261923 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide](/img/structure/B261923.png)
3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPMP belongs to the class of compounds known as tetrahydro-2H-pyran-4-ylmethylamines, which have been shown to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. This compound has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation. Additionally, this compound has been shown to modulate the expression of various genes involved in apoptosis and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In neurology, this compound has been shown to protect neurons from oxidative stress and inflammation. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. In immunology, this compound has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound is also soluble in water and organic solvents, making it suitable for various experimental conditions. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological activity and toxicity have not been fully characterized. Additionally, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its pharmacological properties.
Zukünftige Richtungen
There are several future directions for the study of 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide. One direction is to further investigate its potential therapeutic applications in oncology, neurology, and immunology. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, the development of new analogs of this compound with improved pharmacological properties could lead to the discovery of novel therapeutic agents. Finally, the evaluation of the toxicity and safety of this compound in preclinical and clinical studies is necessary for its potential use in human medicine.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully characterize the pharmacological properties of this compound and its potential use in human medicine.
Synthesemethoden
The synthesis of 3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide involves the reaction of 3-methylbutanoyl chloride with 4-phenyltetrahydro-2H-pyran in the presence of triethylamine. The resulting product is then treated with methylamine to yield this compound. The synthesis of this compound has been reported in the literature, and the purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanamide has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and immunology. In oncology, this compound has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In neurology, this compound has been studied for its neuroprotective effects and its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response and has potential applications in the treatment of autoimmune diseases.
Eigenschaften
Molekularformel |
C17H25NO2 |
|---|---|
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
3-methyl-N-[(4-phenyloxan-4-yl)methyl]butanamide |
InChI |
InChI=1S/C17H25NO2/c1-14(2)12-16(19)18-13-17(8-10-20-11-9-17)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
ROBDZYIWAWPORS-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NCC1(CCOCC1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CC(=O)NCC1(CCOCC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















